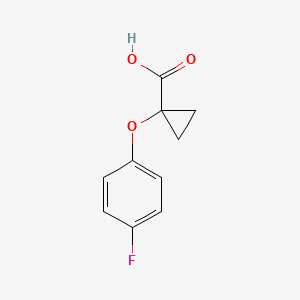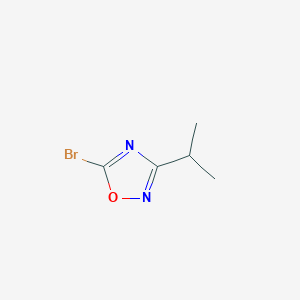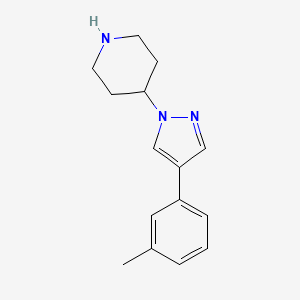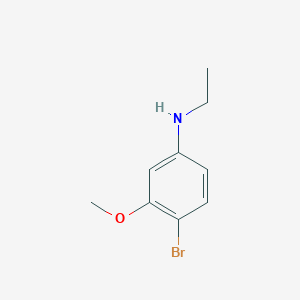
4-bromo-N-ethyl-3-methoxyaniline
説明
4-bromo-N-ethyl-3-methoxyaniline is a chemical compound with the CAS Number: 1549896-23-2 . It has a molecular weight of 230.1 . This compound is a useful reagent for organic synthesis and other chemical processes .
Molecular Structure Analysis
The InChI code for 4-bromo-N-ethyl-3-methoxyaniline is1S/C9H12BrNO/c1-3-11-7-4-5-8 (10)9 (6-7)12-2/h4-6,11H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-ethyl-3-methoxyaniline include a molecular weight of 230.1 . More specific properties such as color, density, and hardness were not found in the search results.科学的研究の応用
Synthesis of Quinoline and Pyrimidine Derivatives
Research demonstrates the use of compounds related to 4-bromo-N-ethyl-3-methoxyaniline in the synthesis of various derivatives of quinolines and pyrimidines. These derivatives have shown significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as potential antifungal properties (Abdel‐Wadood et al., 2014).Environmental Applications
Studies on methoxyanilines, similar to 4-bromo-N-ethyl-3-methoxyaniline, have been conducted to evaluate the effectiveness of Fenton-like oxidation processes in treating wastewater. These compounds are critical in understanding the treatment of toxic and recalcitrant chemicals in industrial wastewater (Chaturvedi & Katoch, 2020).Pharmaceutical Research
Analogues of 4-bromo-N-ethyl-3-methoxyaniline have been utilized in the synthesis of various pharmaceutical compounds. These include kinase inhibitors, VEGFR2 inhibitors, and compounds targeting specific protein kinases, highlighting the potential use of 4-bromo-N-ethyl-3-methoxyaniline in drug discovery and development (Johnson et al., 2022).Corrosion Inhibition
Research has also been conducted on derivatives of 4-bromo-N-ethyl-3-methoxyaniline for their potential use as corrosion inhibitors. These compounds have shown promising results in protecting metals like zinc in corrosive environments, indicating potential industrial applications (Assad et al., 2015).Spectroscopic and Structural Analysis
Compounds similar to 4-bromo-N-ethyl-3-methoxyaniline have been extensively studied for their spectroscopic and structural properties. This includes analyses using techniques like FT-IR, UV-Vis, and X-ray diffraction, essential for understanding their chemical behavior and potential applications in various fields (Demircioğlu et al., 2019).Antimicrobial Properties
There is research indicating that derivatives of 4-bromo-N-ethyl-3-methoxyaniline exhibit antimicrobial properties. These compounds have been tested against various pathogenic bacterial strains, showing moderate to significant antibacterial activities, which could be beneficial in developing new antimicrobial agents (Xu et al., 2003).
Safety And Hazards
特性
IUPAC Name |
4-bromo-N-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVFZDRAQBVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-ethyl-3-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine trihydrochloride](/img/structure/B1407386.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B1407390.png)
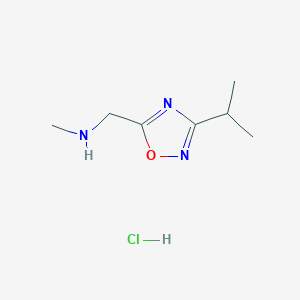
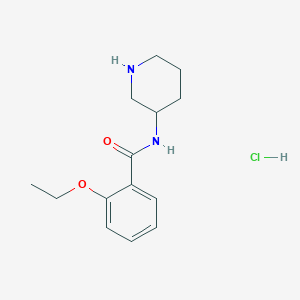
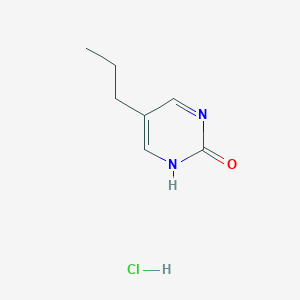
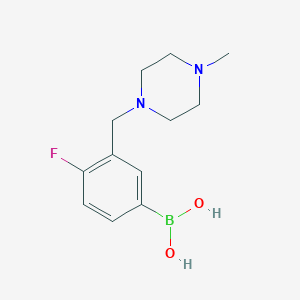
![1-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B1407396.png)

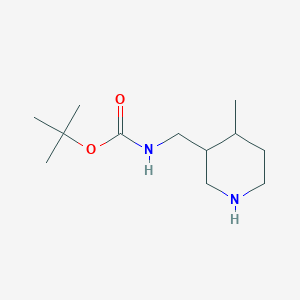
![1-[2-(3-Bromophenyl)ethyl]pyrrolidine](/img/structure/B1407400.png)
